2,3,3-Trimethyl-2-butanol
Overview
Description
2,3,3-Trimethyl-2-butanol is an organic compound with the molecular formula C7H16O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by other names such as tert-butyldimethylcarbinol and 2,3,3-trimethylbutan-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethyl-2-butanol can be synthesized through various methods. One common synthetic route involves the reaction of isobutene with formaldehyde in the presence of an acid catalyst, followed by hydrogenation. Another method includes the Grignard reaction, where tert-butylmagnesium chloride reacts with acetone, followed by hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydration of isobutene using sulfuric acid as a catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-2-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
2,3,3-Trimethyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a stabilizer for biological samples and reagents.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-2-butanol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can act as a nucleophile in substitution reactions, forming bonds with electrophilic centers. It can also participate in hydrogen bonding due to the presence of the hydroxyl group, influencing its solubility and reactivity .
Comparison with Similar Compounds
2-Methyl-2-butanol: Another tertiary alcohol with similar properties but different molecular structure.
3,3-Dimethyl-2-butanol: Similar in structure but with different reactivity and applications.
2,2,3-Trimethylhexan-3-ol: A compound with a similar molecular formula but different functional groups.
Uniqueness: 2,3,3-Trimethyl-2-butanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its tertiary alcohol nature makes it less prone to oxidation compared to primary and secondary alcohols, enhancing its stability and making it suitable for various industrial applications .
Properties
IUPAC Name |
2,3,3-trimethylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXVARYIKDXAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208129 | |
Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-83-2 | |
Record name | 2,3,3-Trimethyl-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, pentamethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanol, 2,3,3-trimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3-TRIMETHYL-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88WLX6PCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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